molecular formula C9H5N3O2 B1506241 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1019021-71-6

6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B1506241
CAS No.: 1019021-71-6
M. Wt: 187.15 g/mol
InChI Key: KJJRPCOIOHRNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-71-6) is a high-purity, multifunctional heterocyclic building block designed for advanced drug discovery and medicinal chemistry research. This compound features a privileged imidazo[1,2-a]pyridine scaffold recognized for its broad pharmacological potential, augmented by two reactive sites—a carboxylic acid and a cyano group—that enable diverse chemical modifications and scaffold diversification. The imidazo[1,2-a]pyridine core is a well-established structure in medicinal chemistry, with derivatives demonstrating significant antiproliferative activity against various cancer cell lines, including human neuroblastoma models . Specific analogs within this chemical class have shown potent biological activity by modulating key inflammatory pathways, including the suppression of NF-κB and STAT3 signaling pathways, which are crucial targets in oncology and inflammation research . Furthermore, research indicates that C6-substituted imidazo[1,2-a]pyridine derivatives serve as potent inhibitors of Rab geranylgeranyl transferase (RGGT) , a therapeutic target in oncology . The strategic C6-cyano substitution on this scaffold is particularly valuable for optimizing drug-target interactions and enhancing compound properties. With molecular formula C₉H₅N₃O₂ and molecular weight 187.16 g/mol, this compound is supplied as a white to off-white solid. It is recommended for use in the synthesis of novel phosphonocarboxylate inhibitors, complex heterocyclic assemblies, and as a key intermediate in developing targeted therapeutics. Store at 2-8°C. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-4-7(9(13)14)12(8)5-6/h1-2,4-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJRPCOIOHRNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717207
Record name 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-71-6
Record name 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Functional Group Introduction

A common approach is the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters to form the imidazo[1,2-a]pyridine ring system. Subsequent functionalization at the 6-position can be achieved by halogenation or direct substitution reactions.

Introduction of the Cyano Group at C6

The cyano group is introduced through nucleophilic substitution or palladium-catalyzed cyanation of a suitable 6-halogenated imidazo[1,2-a]pyridine intermediate. This step often employs copper(I) cyanide or other cyanide sources under controlled conditions.

Conversion to Carboxylic Acid at C3

The 3-position is functionalized by oxidation or hydrolysis of nitrile or ester precursors to yield the carboxylic acid. For example, nitrile groups can be converted to amides and then hydrolyzed to acids using hydrogen peroxide in ethanol or other oxidizing conditions, as demonstrated in recent studies.

Detailed Synthetic Route Example

A representative synthesis based on the literature involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminopyridine + α-haloketone, reflux in ethanol Formation of imidazo[1,2-a]pyridine core
2 Halogenation at C6 NBS or NCS in suitable solvent 6-Haloimidazo[1,2-a]pyridine intermediate
3 Cyanation CuCN, Pd-catalyst, DMF, elevated temperature 6-Cyanoimidazo[1,2-a]pyridine derivative
4 Oxidation/Hydrolysis at C3 H2O2 in EtOH or acidic/basic hydrolysis Conversion to this compound

This method was adapted from the synthesis of related 6-substituted imidazo[1,2-a]pyridine-3-carboxylic acids showing biological activity.

Research Findings and Optimization

  • Functional Group Tolerance: The cyanation step tolerates various substituents on the pyridine ring, allowing for diverse analog synthesis.
  • Oxidation Efficiency: Hydrogen peroxide in ethanol is effective for converting nitriles to carboxylic acids with good yields and minimal byproducts.
  • Catalyst Selection: Palladium catalysts with appropriate ligands enhance the cyanation yield and selectivity.
  • Reaction Conditions: Elevated temperatures (80–120°C) and polar aprotic solvents like DMF favor cyanation reactions.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Cyclization + Halogenation + Cyanation + Oxidation 2-Aminopyridine, α-haloketone, NBS/NCS, CuCN, Pd catalyst, H2O2 Straightforward, modular synthesis Multi-step, requires careful control of conditions 60–85
Direct Cyanation of Halogenated Intermediate 6-Haloimidazo[1,2-a]pyridine, CuCN, Pd catalyst, DMF High selectivity for cyano group Sensitive to moisture and air 70–80
Nitrile Hydrolysis to Acid H2O2 in EtOH or acidic/basic hydrolysis Mild conditions, good conversion Longer reaction times possible 75–90

Patent Insights

A related patent (US7241896B2) describes methods for producing halogenated pyridine carboxylic acid amides, which can be adapted for imidazo[1,2-a]pyridine derivatives. The patent emphasizes:

  • Use of organic solvents such as toluene or xylene,
  • Neutralization and work-up procedures for purification,
  • Control of reaction parameters to maximize yield and purity.

Although this patent focuses on 2-halogen-pyridine derivatives, the methodology is relevant for preparing intermediates in the synthesis of this compound.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation to form reactive intermediates for coupling with amines. For example:

  • Reaction with 3-amino-4-fluorobenzonitrile :

    • Conditions : Activation via oxalyl chloride (4.84 mL, 55.5 mmol) in dichloromethane, followed by reaction with the amine in pyridine .

    • Product : N-(5-cyano-2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxamide (Yield: Quantified via NMR and MS; m/z 281.1 [M+1]⁺) .

SubstrateReagentsConditionsProductYield
6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acidOxalyl chloride, DMF (cat.), 3-amino-4-fluorobenzonitrile0°C → RT, anhydrous DCM/pyridineAmide derivative94% (analogous reaction)

Iodination at C3 Position

The C3 position of the imidazo[1,2-a]pyridine core is susceptible to electrophilic substitution. In related analogs:

  • Reagent : N-Iodosuccinimide (NIS) under ultrasound irradiation .

  • Example : Iodination of 6-substituted imidazo[1,2-a]pyridines (e.g., 6-cyano derivatives) proceeds regioselectively at C3 in ethanol/water (Yield: 45–69%) .

EntrySubstrateReagentsConditionsProductYield
1This compoundNIS, H2O/EtOHUltrasound, 50°C, 2 h3-Iodo-6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid65% (extrapolated)

Esterification of Carboxylic Acid

The carboxylic acid is esterified to enhance solubility or enable further derivatization:

  • Reaction : Treatment with methanol and catalytic p-TSA under reflux.

  • Product : Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (Used in Suzuki-Miyaura couplings).

SubstrateReagentsConditionsProductYield
This compoundMeOH, p-TSAReflux, 12 hMethyl ester85%

Nucleophilic Substitution at Cyano Group

The cyano group can be modified via nucleophilic addition or hydrolysis:

  • Reaction with Hydroxylamine : Forms amidoxime derivatives under basic conditions.

    • Conditions : Hydroxylamine (10 mL, 32.1 mmol) in ethanol, 70°C, 3 h .

    • Product : N-(2-fluoro-5-(N'-hydroxycarbamimidoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide (m/z 314.1 [M+1]⁺) .

Cross-Coupling Reactions

The iodinated derivative participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : With aryl boronic acids to form biaryl systems .

    • Example : 3-Iodo-6-cyanoimidazo[1,2-a]pyridine + Phenylboronic acid → 3-Phenyl-6-cyanoimidazo[1,2-a]pyridine (Yield: 72%) .

Biological Activity via Carboxylic Acid

The carboxylic acid moiety contributes to interactions with biological targets:

  • PI3Kα Inhibition : Analogous 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives show IC50 values as low as 1.94 nM by binding to the ATP pocket .

  • Rab Geranylgeranyltransferase (RGGT) Inhibition : Phosphonocarboxylate derivatives disrupt prenylation in HeLa cells (IC50: <150 μM) .

Scientific Research Applications

Chemistry: In chemistry, 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing molecules that can interact with biological targets.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry: The compound's unique properties also make it useful in industrial applications, such as in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the derivative and the context in which it is used.

Comparison with Similar Compounds

Key Observations :

  • Chloro and fluoro analogs exhibit higher halogen-dependent lipophilicity, whereas the cyano group may balance polarity and electronic effects.

Reactivity in Decarboxylative Cross-Coupling Reactions

The 3-carboxylic acid group enables participation in palladium-catalyzed decarboxylative cross-coupling reactions. Comparative reactivity data are summarized below:

Compound Reaction Partner Yield (%) Conditions Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 96 Pd(OAc)₂, S-phos, DMA/H₂O, 150°C
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene <70 Similar to above
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 85–90 Similar to above
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 85 Scaled to 1.0 g

Key Observations :

  • Electron-donating groups (e.g., 2-methyl or 2-phenyl) enhance reactivity, likely by stabilizing intermediates via steric or electronic effects .
  • Electron-withdrawing groups (e.g., 6-fluoro) reduce yields, possibly due to increased ring electron deficiency, slowing oxidative addition steps .

Biological Activity

6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (6-CN-IMPC) is a heterocyclic compound characterized by its unique structural features, which include an imidazole and a pyridine ring. Its molecular formula is C9H5N3O2C_9H_5N_3O_2, with a molecular weight of approximately 187.15 g/mol. The presence of both cyano and carboxylic acid functional groups contributes to its chemical reactivity and potential biological activity, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of 6-CN-IMPC are significant for its biological activity. The compound features:

  • Cyano group (-C≡N) at the 6-position of the imidazo ring.
  • Carboxylic acid group (-COOH) at the 3-position of the pyridine ring.

These functional groups enhance its reactivity and allow for various chemical transformations, which can be utilized in drug discovery and material science .

Biological Activity Overview

Research indicates that 6-CN-IMPC exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridines, including 6-CN-IMPC, demonstrate potent activity against Mycobacterium tuberculosis. Specifically, certain derivatives have minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\mu M, indicating strong potential as anti-tuberculosis agents .
  • Cytotoxicity : In vitro assays using human cervical carcinoma HeLa cells revealed that several analogs of 6-CN-IMPC exhibited cytotoxic effects, with half-maximal inhibitory concentration (IC50) values ranging from 150μM150\mu M to 735μM735\mu M. This suggests that these compounds can effectively reduce cell viability through mechanisms such as inhibition of protein geranylgeranylation .
  • Mechanism of Action : The exact mechanisms by which 6-CN-IMPC exerts its biological effects are still under investigation. However, its structural features are believed to contribute significantly to its efficacy in targeting specific biological pathways .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialPotent against Mycobacterium tuberculosis with MIC ≤ 0.006 μM
CytotoxicityIC50 values ranging from 150 μM to 735 μM in HeLa cells
Inhibition MechanismPotential inhibition of protein geranylgeranylation pathways

Case Study: Antitubercular Activity

In a study evaluating imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv, compounds derived from 6-CN-IMPC demonstrated remarkable potency. Compounds with MIC values ≤1 μM were identified, with some surpassing the efficacy of existing clinical candidates by nearly tenfold. This highlights the potential for these compounds in developing new antitubercular therapies .

Case Study: Cytotoxic Effects

Another study focused on the cytotoxic effects of various phosphonocarboxylate derivatives related to imidazo[1,2-a]pyridines showed that several analogs significantly reduced cell viability in HeLa cells. The study utilized PrestoBlue® fluorescent viability assays to determine IC50 values, revealing that half of the tested compounds exhibited high cytotoxicity .

Q & A

Q. What are the common synthetic routes for 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step processes:

  • Condensation reactions : Reacting 2-aminoheteroaromatic precursors with bromoacetoacetate esters (e.g., ethyl 2-bromoacetoacetate) to form intermediate esters .
  • Saponification : Hydrolysis of esters (e.g., ethyl or benzyl esters) under basic conditions to yield carboxylic acids .
  • Coupling reactions : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amides or other derivatives . Example protocol: Condensation of 3-amino-6-methylpyridazine with ethyl 2-bromoacetoacetate, followed by saponification and coupling with benzyl amine using EDC .

Q. What characterization techniques are used to confirm the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify substituent positions (e.g., δ 168.54 ppm for carboxylic acid in DMSO) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 162.043 for C8_8H6_6N2_2O2_2) .
  • Melting point analysis : Reported melting points (e.g., 196–197°C) to assess purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization strategies:

  • Catalyst selection : Palladium or nickel catalysts improve cyclization efficiency in analogous imidazo[1,2-a]pyridine syntheses .
  • Reaction conditions : Elevated temperatures (e.g., 90°C in sealed tubes) and inert atmospheres (argon) minimize side reactions .
  • Coupling reagent alternatives : Testing EDC vs. DCC (dicyclohexylcarbodiimide) for amide bond formation .

Table 1: Comparison of Synthesis Yields

MethodYield (%)Key VariablesReference
EDC-mediated coupling7390°C, argon atmosphere
TFA-mediated deprotection21Neat TFA, 73°C
Reductive alkylation41NaBH4_4, CoCl2_2

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in biological data (e.g., antitumor vs. kinase inhibition) may arise from structural analogs or assay conditions. Mitigation strategies:

  • Structural validation : Confirm the absence of regioisomers (e.g., 6-carboxy vs. 3-carboxy derivatives) via NMR .
  • Comparative bioassays : Test the compound alongside analogs (e.g., 6-fluoro or 6-chloro derivatives) under standardized conditions .
  • Target-specific studies : Use enzyme inhibition assays (e.g., MtbTMPK or PI3K) to clarify mechanisms .

Q. What are key considerations in designing structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Introduce halogens (Cl, F) or methyl groups at positions 2, 6, or 7 to modulate electronic and steric effects .
  • Bioisosteric replacements : Replace the cyano group with carboxamide or sulfonamide moieties to enhance solubility .
  • Functional group compatibility : Ensure coupling reactions (e.g., EDC/HOBt) do not degrade sensitive groups like nitriles .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Solvent effects : Compare 13C^{13}\text{C} NMR shifts in DMSO vs. CDCl3_3 to account for solvent-induced variations .
  • Impurity identification : Use LC-MS to detect byproducts (e.g., unreacted starting materials) .

Q. What strategies address low purity in final products?

  • Recrystallization : Use ethanol/water mixtures for carboxylic acid derivatives .
  • Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients .

Tables of Key Data

Q. Table 2: Physicochemical Properties

PropertyValueReference
Molecular formulaC9_9H5_5FN2_2O2_2
Melting point196–197°C
Solubility (DMSO)84 mg/mL

Q. Table 3: Biological Activity Comparison

DerivativeBiological ActivityAssay SystemReference
6-Fluoro-2-methyl analogPI3K inhibition (IC50_{50} = 1.2 µM)Enzyme assay
6-Chloro analogAntitumor (GI50_{50} = 5 µM)Cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.